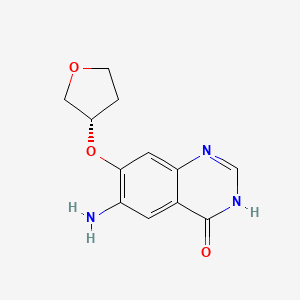

(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol is a quinazoline derivative known for its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol typically involves a multi-step process. One common method includes the reaction of 4-chloro-7-fluoro-6-nitroquinazoline with (S)-tetrahydrofuran-3-ol in the presence of sodium hydride (NaH). The optimized reaction conditions involve a molar ratio of 1:1.2 for the quinazoline compound to (S)-tetrahydrofuran-3-ol, with 60% NaH used as a base .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves mild reaction conditions, simple operations, and low-cost reagents. The structures of the intermediates and final product are confirmed using techniques such as 1H NMR .

Chemical Reactions Analysis

Types of Reactions

(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives .

Scientific Research Applications

(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including its effects on various biological pathways.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol involves its interaction with specific molecular targets. For example, it may inhibit the epidermal growth factor receptor (EGFR) pathway, which is involved in the proliferation and survival of cancer cells. By inhibiting this pathway, the compound can exert anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Afatinib: A quinazoline derivative used in the treatment of NSCLC.

Gefitinib: Another EGFR inhibitor used in cancer therapy.

Erlotinib: Similar to afatinib and gefitinib, used for the treatment of various cancers.

Uniqueness

(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Biological Activity

(S)-6-Amino-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-ol, identified by CAS number 1456696-13-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₃ |

| Molecular Weight | 247.25 g/mol |

| CAS Number | 1456696-13-1 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route often includes the formation of the quinazoline core followed by the introduction of the tetrahydrofuran moiety. Detailed methodologies can be found in various studies that explore similar compounds in the quinazoline family.

Anticancer Properties

Research has indicated that quinazoline derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that derivatives with similar structures showed potent activity against multiple cancer cell lines, particularly those resistant to conventional therapies. The mechanism of action is believed to involve inhibition of specific kinases and enzymes that are critical for cancer cell proliferation and survival .

Antioxidant Activity

In addition to anticancer properties, this compound has been evaluated for its antioxidant capabilities. Compounds in this class have demonstrated moderate radical scavenging activity in assays such as DPPH (2,2-diphenylpicrylhydrazyl). Although the antioxidant effects were not as pronounced as those of established antioxidants, they suggest potential therapeutic applications in oxidative stress-related conditions .

Case Studies

- Study on Antiproliferative Effects : A study investigated the antiproliferative effects of various quinazoline derivatives, including this compound. The results indicated a significant reduction in cell viability in specific cancer cell lines with IC50 values below 10 nM for some derivatives, showcasing their potential as chemotherapeutic agents .

- Mechanistic Insights : Another research effort utilized cellular thermal shift assays to demonstrate target engagement of specific kinases by quinazoline derivatives. The findings suggested that these compounds could selectively inhibit pathways crucial for tumor growth without affecting normal cells .

Properties

Molecular Formula |

C12H13N3O3 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

6-amino-7-[(3S)-oxolan-3-yl]oxy-3H-quinazolin-4-one |

InChI |

InChI=1S/C12H13N3O3/c13-9-3-8-10(14-6-15-12(8)16)4-11(9)18-7-1-2-17-5-7/h3-4,6-7H,1-2,5,13H2,(H,14,15,16)/t7-/m0/s1 |

InChI Key |

TWGHAAIWEPIMDR-ZETCQYMHSA-N |

Isomeric SMILES |

C1COC[C@H]1OC2=C(C=C3C(=C2)N=CNC3=O)N |

Canonical SMILES |

C1COCC1OC2=C(C=C3C(=C2)N=CNC3=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.